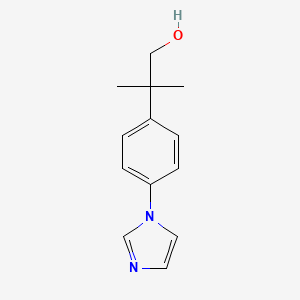
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylpropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol typically involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methylpropanol group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-one.
Reduction: Formation of various reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . Additionally, the compound can interact with biological membranes and proteins, affecting their function and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(4-(1H-Imidazol-1-yl)phenyl)-2-methylpropan-1-ol is unique due to its specific structure, which combines the properties of an imidazole ring with a phenyl group and a methylpropanol moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(4-imidazol-1-ylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-13(2,9-16)11-3-5-12(6-4-11)15-8-7-14-10-15/h3-8,10,16H,9H2,1-2H3 |
Clé InChI |
XKQGPSBUCRLQGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=CC=C(C=C1)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















